4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, benzoyl group, and sulfonyl fluoride moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of advanced purification techniques such as chromatography and crystallization is essential to remove impurities and achieve the desired compound specifications .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other derivatives.
Substitution: The sulfonyl fluoride group is highly reactive and can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid involves the interaction of its reactive groups with specific molecular targets. The sulfonyl fluoride group, for example, can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. This interaction can disrupt normal cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl chloride
- 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl bromide
Uniqueness
Compared to similar compounds, 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the sulfonyl fluoride group, in particular, makes it highly reactive and suitable for a wide range of chemical and biological applications .
Properties
CAS No. |
19188-60-4 |
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Molecular Formula |
C20H25FN6O6S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
4-[[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C18H19FN6O3S.C2H6O3S/c1-18(2)24-16(20)23-17(21)25(18)13-7-3-11(4-8-13)15(26)22-12-5-9-14(10-6-12)29(19,27)28;1-2-6(3,4)5/h3-10H,1-2H3,(H,22,26)(H4,20,21,23,24);2H2,1H3,(H,3,4,5) |
InChI Key |
DXBAJJGOJBYIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C |
Origin of Product |
United States |
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